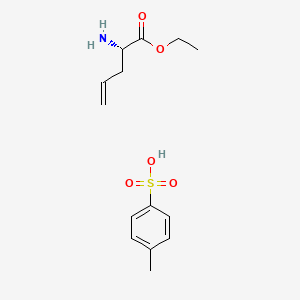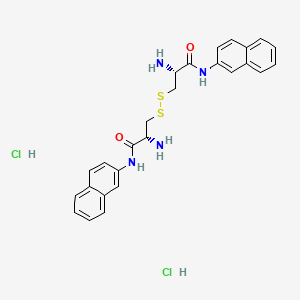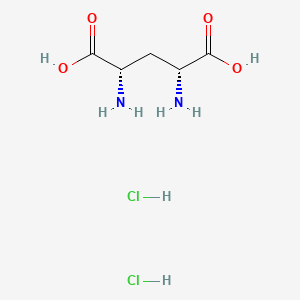![molecular formula C30H30N4O6 B613367 (2S,3R)-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(叔丁氧)丁酸酯 CAS No. 119767-84-9](/img/structure/B613367.png)
(2S,3R)-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(叔丁氧)丁酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, also known as (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate, is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.
BenchChem offers high-quality (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
三嗪化合物及其应用
杂环化学和药用应用
三嗪,包括 1,2,3-三嗪、1,2,4-三嗪和 1,3,5-三嗪等变体,是一类含氮杂环。这些化合物由于其广泛的生物活性而在药学化学中发挥着重要作用。它们已被合成和评估其抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎和其他药理活性。三嗪衍生物多样的化学反应性和结构多功能性使其成为药物开发和其他生化应用的诱人支架 (Verma 等,2019)。
合成应用和材料科学
三嗪和相关化合物也用于合成农产品、染料、高能材料和防腐添加剂。它们的应用扩展到分析试剂、浮选试剂、耐热聚合物、具有荧光性质的产品和离子液体,展示了它们在应用科学、生物技术、能源和化学中的广泛用途 (Nazarov 等,2021)。
环境和生态影响
基于三嗪的化合物的研究和开发也涉及环境问题,包括与三嗪相关的除草剂在土壤和水生环境中的吸附行为。了解这些相互作用对于评估和减轻基于三嗪的除草剂和污染物的环境影响至关重要 (Werner 等,2012)。
先进的合成技术
对三嗪衍生物的环保合成方法的研究仍在继续,突出了可持续化学实践的重要性。这些进步对于减少化学制造业的环境足迹和提高三嗪基化合物在各种应用中的可及性至关重要 (Rani & Kumari, 2020)。
作用机制
Target of Action
The primary targets of Fmoc-Thr(tBu)-ODHBT are proteins and enzymes . The compound is used as a building block in peptide synthesis, specifically in the formation of complex depsipeptides .
Mode of Action
Fmoc-Thr(tBu)-ODHBT functions as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
Fmoc-Thr(tBu)-ODHBT is involved in the solid-phase peptide synthesis (SPPS) pathway . It is used to synthesize chlorofusin analogues via this pathway . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
Its stability when interacting with proteins and enzymes is noted .
Result of Action
The result of Fmoc-Thr(tBu)-ODHBT’s action is the successful synthesis of complex depsipeptides . It serves as a crucial component in the formation of these peptides, enabling the creation of specific peptide sequences for biochemical research.
Action Environment
The action of Fmoc-Thr(tBu)-ODHBT is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is facilitated by a base, typically piperidine . The stability of Fmoc-Thr(tBu)-ODHBT when interacting with proteins and enzymes suggests that it may be robust against various environmental factors .
生化分析
Biochemical Properties
Fmoc-Thr(tBu)-ODHBT: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc solid-phase peptide synthesis (SPPS) . During SPPS, the compound acts as a protecting group for the amino acid threonine, preventing unwanted side reactions. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds .
Cellular Effects
The effects of Fmoc-Thr(tBu)-ODHBT on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of threonine residues into peptides, it indirectly influences cell function. Peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing threonine residues can interact with cell surface receptors, triggering signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Fmoc-Thr(tBu)-ODHBT exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group is removed by a base, typically piperidine, to expose the amino group of threonine, allowing it to participate in peptide bond formation. The tert-butyl group is removed under acidic conditions to expose the hydroxyl group of threonine. These deprotection steps are crucial for the sequential addition of amino acids during SPPS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Thr(tBu)-ODHBT change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that peptides synthesized using this compound maintain their integrity and biological activity over extended periods, provided they are stored appropriately .
Dosage Effects in Animal Models
The effects of Fmoc-Thr(tBu)-ODHBT in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At high doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly. It is important to carefully control the dosage to avoid these adverse effects .
Metabolic Pathways
Fmoc-Thr(tBu)-ODHBT: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as Fmoc solid-phase peptide synthesis (SPPS) enzymes, which facilitate the sequential addition of amino acids to form peptides. The deprotection steps involving the removal of the Fmoc and tert-butyl groups are critical for the proper functioning of these metabolic pathways .
Transport and Distribution
Within cells and tissues, Fmoc-Thr(tBu)-ODHBT is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the ribosomes and endoplasmic reticulum, where peptide synthesis occurs. The localization and accumulation of the compound within specific cellular compartments are essential for its role in peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-Thr(tBu)-ODHBT is primarily within the endoplasmic reticulum and ribosomes, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to these specific compartments .
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXSZBUHGNMB-DWXRJYCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













